Cas no 52783-75-2 (BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY-)

BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- Chemical and Physical Properties
Names and Identifiers
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- BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY-
- G26061
- EN300-59176
- 1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene
- CCA78375
- CS-0252159
- DTXSID401251874
- 52783-75-2
-
- Inchi: InChI=1S/C9H10BrClO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5H2,1-2H3
- InChI Key: KXEFZWNRTCPMOU-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 263.95527Da
- Monoisotopic Mass: 263.95527Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
- XLogP3: 2.9
BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-59176-0.1g |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 0.1g |
$98.0 | 2023-02-09 | |
Enamine | EN300-59176-2.5g |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 2.5g |
$726.0 | 2023-02-09 | |
Enamine | EN300-59176-0.5g |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 0.5g |
$271.0 | 2023-02-09 | |
Enamine | EN300-59176-1.0g |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 1.0g |
$371.0 | 2023-02-09 | |
1PlusChem | 1P01A83A-100mg |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 100mg |
$144.00 | 2025-03-04 | |
1PlusChem | 1P01A83A-50mg |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 50mg |
$109.00 | 2025-03-04 | |
A2B Chem LLC | AV55862-5g |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 5g |
$1167.00 | 2024-04-19 | |
A2B Chem LLC | AV55862-100mg |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 100mg |
$139.00 | 2024-04-19 | |
Aaron | AR01A8BM-250mg |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 250mg |
$221.00 | 2025-02-09 | |
Aaron | AR01A8BM-50mg |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene |
52783-75-2 | 95% | 50mg |
$116.00 | 2025-02-09 |
BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- Related Literature
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Matthew Tirrell Soft Matter, 2011,7, 9572-9582
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3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY-
Chemical Profile of BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- (CAS No. 52783-75-2)
BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY-, identified by its Chemical Abstracts Service (CAS) number 52783-75-2, is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of brominated and chlorinated aromatic derivatives, featuring a benzene core substituted with bromine, chlorine, and methoxy groups in specific positions. The unique arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The structural formula of BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- can be represented as follows: a benzene ring with a bromine atom at the 1-position, a chloromethyl group at the 5-position, and methoxy groups at the 2- and 3-positions. This configuration creates multiple reactive sites that can be selectively modified or functionalized, enabling its use in diverse chemical transformations. The presence of both bromine and chlorine atoms makes this compound particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and heteroaryl systems.
In recent years, the pharmaceutical industry has shown increasing interest in BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- due to its potential as a building block for drug discovery. The methoxy groups provide electron-donating effects, which can influence the electronic properties of the aromatic system and enhance reactivity in certain reactions. Additionally, the bromine atom serves as a versatile handle for further functionalization via palladium-catalyzed reactions. Researchers have leveraged these properties to develop novel intermediates for kinase inhibitors, antiviral agents, and other therapeutic compounds.
One of the most compelling applications of BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- is in the synthesis of complex heterocyclic scaffolds. Heterocycles are essential motifs in many biologically active molecules, and their construction often requires multi-step synthetic strategies. The compound’s unique substitution pattern allows for efficient access to fused ring systems such as benzothiophenes and benzofurans through cyclization reactions. For instance, palladium-catalyzed intramolecular coupling reactions can be employed to form five-membered rings from appropriately substituted precursors derived from this compound.
Recent advancements in flow chemistry have also highlighted the utility of BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- as a key intermediate in continuous manufacturing processes. Flow chemistry offers advantages such as improved reaction control, scalability, and safety by minimizing solvent usage and reducing exposure to hazardous conditions. Studies have demonstrated the use of this compound in continuous-flow cross-coupling reactions, where high yields and reproducibility are achieved under mild conditions. This approach aligns with the growing trend toward sustainable chemical synthesis and green chemistry principles.
The role of BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- in material science is another emerging area of interest. Functionalized aromatic compounds are widely used in the development of organic electronic materials, including light-emitting diodes (LEDs), organic photovoltaics (OPVs), and liquid crystal displays (LCDs). The electron-donating nature of the methoxy groups and the presence of halogen atoms facilitate interactions with other π-conjugated systems, making this compound a candidate for designing novel materials with tailored electronic properties.
In conclusion,BENZENE, 1-BROMO-5-(CHLOROMETHYL)-2,3-DIMETHOXY- (CAS No. 52783-75-2) is a multifaceted compound with broad applications across pharmaceuticals、chemical synthesis、and material science. Its unique structural features enable diverse chemical transformations,making it an indispensable tool for researchers seeking to develop innovative molecular architectures. As synthetic methodologies continue to evolve,the significance of such specialized intermediates is expected to grow,driving further exploration and utilization in both academic and industrial settings.
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